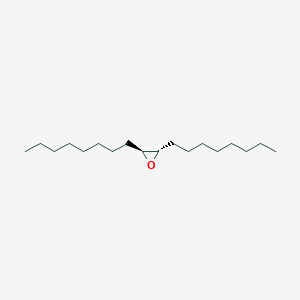
2,2-Dipropoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dipropoxyacetamide is an organic compound with the molecular formula C8H17NO2 It is characterized by the presence of two propoxy groups attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dipropoxyacetamide typically involves the reaction of acetamide with propyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dipropoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the propoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and alcohols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dipropoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which 2,2-Dipropoxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethoxyacetamide: Similar in structure but with methoxy groups instead of propoxy groups.
2,2-Diethoxyacetamide: Contains ethoxy groups instead of propoxy groups.
2,2-Dibutoxyacetamide: Features butoxy groups in place of propoxy groups.
Uniqueness
2,2-Dipropoxyacetamide is unique due to its specific propoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
61190-00-9 |
|---|---|
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
2,2-dipropoxyacetamide |
InChI |
InChI=1S/C8H17NO3/c1-3-5-11-8(7(9)10)12-6-4-2/h8H,3-6H2,1-2H3,(H2,9,10) |
Clé InChI |
IKLCXIALUGVKKM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C(=O)N)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)
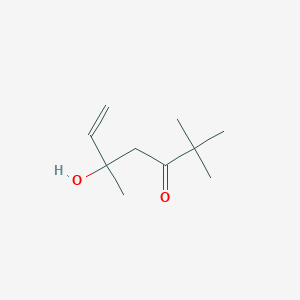
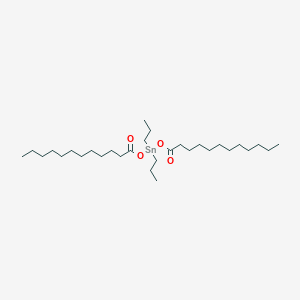

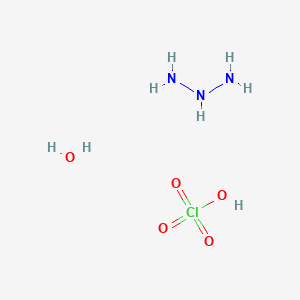
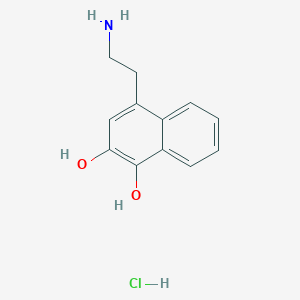


![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)

![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)
